

Application Note & Protocol: Labeling of Amine-Modified Oligonucleotides with ATTO 590 NHS-Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 590 amine

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Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with ATTO 590 N-hydroxysuccinimide (NHS) ester. ATTO 590 is a fluorescent dye belonging to the rhodamine class, known for its high photostability, strong absorption, and high fluorescence quantum yield.^{[1][2]} These characteristics make it an excellent choice for a variety of applications in molecular biology and drug development, including fluorescence in situ hybridization (FISH), real-time PCR, single-molecule detection, and high-resolution microscopy.^{[1][2][3]}

The labeling reaction is based on the covalent attachment of the ATTO 590 NHS-ester to a primary amine group introduced at the 5', 3', or an internal position of the oligonucleotide.^{[3][4]} The NHS ester reacts with the unprotonated amino group to form a stable amide bond.^{[5][6]} This protocol outlines the necessary reagents, step-by-step procedure, purification of the labeled oligonucleotide, and quality control measures.

Materials and Reagents

Reagent/Material	Specifications
Amine-modified Oligonucleotide	Lyophilized, purified (e.g., HPLC or PAGE)
ATTO 590 NHS-ester	Freshly prepared solution
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)	Amine-free
Labeling Buffer	0.1 M - 0.2 M Sodium Bicarbonate or Carbonate Buffer, pH 8.0-9.0
Purification System	Reversed-phase HPLC or gel filtration column (e.g., Sephadex G-25)
Nuclease-free Water	
Standard lab equipment	Microcentrifuge tubes, pipettes, vortexer, spectrophotometer

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and desired degree of labeling.

Preparation of Reagents

- Amine-Modified Oligonucleotide Solution:
 - Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 0.1 mM (e.g., 5 nmol in 50 μ L).
 - If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted or dialyzed against an amine-free buffer like PBS before labeling.[\[7\]](#)
- ATTO 590 NHS-ester Stock Solution:
 - Immediately before use, prepare a 5 mg/mL solution of ATTO 590 NHS-ester in anhydrous DMF or DMSO. This solution should be protected from light.[\[8\]](#)

- Labeling Buffer:
 - Prepare a 0.1 M to 0.2 M sodium bicarbonate or carbonate buffer and adjust the pH to between 8.0 and 9.0.^[5] A pH of 8.3 is often a good starting point as it provides a good balance between amine reactivity and NHS-ester hydrolysis.^[9]

Labeling Reaction

- In a microcentrifuge tube, combine the amine-modified oligonucleotide solution and the labeling buffer.
- Add the freshly prepared ATTO 590 NHS-ester solution to the oligonucleotide solution. A molar excess of the dye is typically required. The optimal dye-to-oligonucleotide ratio may need to be determined empirically, but a starting point of a several-fold molar excess is recommended.
- Vortex the reaction mixture gently and incubate at room temperature for at least 2 hours with continuous shaking. For some ATTO dyes, including ATTO 590, a longer incubation time of up to 18 hours at room temperature may be necessary for the reaction to go to completion.^[5]
- Protect the reaction from light during incubation.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unconjugated dye and unlabeled oligonucleotides.^[3]

- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - This is the recommended method for achieving high purity.^[3]
 - Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate).
 - The more hydrophobic labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
- Gel Filtration Chromatography:

- This method separates molecules based on size.
- Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the larger labeled oligonucleotide from the smaller, unconjugated dye molecules.[\[5\]](#)

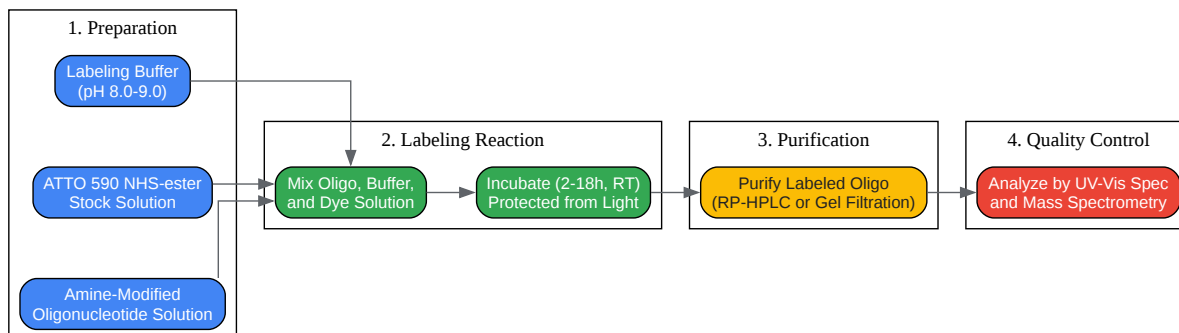
Quantification and Quality Control

- UV-Vis Spectrophotometry:
 - Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the absorption maximum of ATTO 590 (~594 nm).[\[3\]](#)
 - The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law. The degree of labeling (DOL), which is the ratio of dye molecules to oligonucleotide molecules, can then be determined.
- Mass Spectrometry (MALDI-TOF):
 - Confirm the successful conjugation and the purity of the final product by comparing the molecular weight of the labeled oligonucleotide to the theoretical mass.[\[10\]](#)

Quantitative Data Summary

Parameter	Recommended Value/Range	Reference
Oligonucleotide Concentration	0.1 mM	
ATTO 590 NHS-ester Concentration	5 mg/mL in DMF or DMSO	
Reaction Buffer	0.1 - 0.2 M Sodium Bicarbonate/Carbonate	
Reaction pH	8.0 - 9.0	[5]
Reaction Time	2 - 18 hours at room temperature	[5]
Purification Method	RP-HPLC or Gel Filtration	[3][5]
ATTO 590 Absorbance Max (λ_{max})	~594 nm	[3]
ATTO 590 Emission Max (λ_{max})	~624 nm	[3]
ATTO 590 Extinction Coefficient (ϵ)	120,000 $\text{cm}^{-1}\text{M}^{-1}$	[3]

Experimental Workflow Diagram



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Caption: Workflow for labeling amine-modified oligonucleotides with ATTO 590 NHS-ester.

Storage and Handling

Fluorescently labeled oligonucleotides are light-sensitive and should be stored protected from light.^[8] For long-term storage, it is recommended to store them at -20°C in a slightly basic buffer (e.g., TE buffer, pH 8.0) or lyophilized.^{[8][11]} Avoid repeated freeze-thaw cycles.

Troubleshooting

Issue	Possible Cause	Suggestion
Low Labeling Efficiency	- pH of the reaction buffer is too low.- NHS-ester has hydrolyzed.- Presence of primary amines in the oligo solution.	- Ensure the pH of the labeling buffer is between 8.0 and 9.0.- Prepare the NHS-ester solution immediately before use.- Desalt or dialyze the oligonucleotide to remove any amine-containing buffers.
Presence of Free Dye after Purification	- Inefficient purification.	- Optimize the HPLC gradient or use a longer gel filtration column.
Degradation of the Dye	- Exposure to light or ozone.	- Protect the dye and labeled oligonucleotide from light at all times.

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- To cite this document: BenchChem. [Application Note & Protocol: Labeling of Amine-Modified Oligonucleotides with ATTO 590 NHS-Ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12378153#protocol-for-labeling-oligonucleotides-with-atto-590-amine>]

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